molecular formula C₂₆H₃₂O₇ B1157064 Meprednisone 17,21-Diacetate

Meprednisone 17,21-Diacetate

Cat. No.: B1157064
M. Wt: 456.53
Attention: For research use only. Not for human or veterinary use.
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Description

Meprednisone 17,21-Diacetate is a synthetic glucocorticoid derivative primarily utilized as an intermediate in the synthesis of (16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione (D453255), a precursor for preclinical characterization of VBP15, a novel anti-inflammatory Δ9,11 steroid . It also serves analytical roles in reversed-phase high-performance liquid chromatography (RP-HPLC) to resolve low levels of dexamethasone and related compounds from betamethasone, an active pharmaceutical ingredient . Despite its utility, key physicochemical properties such as melting point, boiling point, and stability data remain unreported in available literature .

Properties

Molecular Formula

C₂₆H₃₂O₇

Molecular Weight

456.53

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Meprednisone 17,21-Diacetate is characterized by a 16β-methyl group and a diacetate esterification at positions 17 and 21 on the pregnane skeleton . This structural motif contrasts with related diacetate corticosteroids:

Table 1: Structural Comparison of 17,21-Diacetate Derivatives
Compound Molecular Formula Molecular Weight Key Substituents
This compound Not explicitly reported Not reported 16β-methyl, Δ1,4,9(11)-triene
Dexamethasone 17,21-Diacetate C₂₆H₃₃FO₇ 476.55 9α-fluoro, 16α-methyl
Diflorasone Diacetate C₂₆H₃₂F₂O₇ 494.53 6α-fluoro, 9α-fluoro, 16β-methyl
6α,9α-Difluoroprednisolone 17,21-Diacetate C₂₆H₃₂F₂O₇ 494.53 6α-fluoro, 9α-fluoro, 16β-methyl, Δ1,4-diene

Sources :

Physicochemical Properties

  • 6α,9α-Difluoroprednisolone 17,21-Diacetate : Melting point 229°C; [α]D +47.5° (chloroform); IR peaks at 1765, 1740 cm⁻¹ (ester C=O) .

Chromatographic Behavior

RP-HPLC retention times (RT) highlight polarity differences:

  • Meprednisone : RT = 6.55 min .
  • Diflorasone Diacetate : RT = 9.81 min .
  • Dexamethasone 21-Acetate : RT = 8.68 min .
    The longer RT of diflorasone diacetate suggests higher lipophilicity due to dual fluorine substitutions, enhancing membrane permeability .

Therapeutic Use

  • This compound: No direct therapeutic use; intermediate for anti-inflammatory research compounds like VBP15 .
  • Diflorasone Diacetate : Potent topical corticosteroid for inflammatory dermatoses (e.g., psoriasis, eczema) due to high glucocorticoid receptor affinity from 6α/9α-fluoro and 16β-methyl groups .
  • 6α,9α-Difluoroprednisolone 17,21-Diacetate : Demonstrated "exceptionally high anti-inflammatory activity" in preclinical models, likely due to enhanced metabolic stability from fluorination .

Analytical Utility

  • This compound aids in separating dexamethasone from betamethasone via RP-HPLC, critical for quality control in steroid manufacturing .
  • Dexamethasone 17,21-diacetate and related esters serve as reference standards in steroid quantification .

Research Findings and Limitations

Key Studies

  • Anti-Inflammatory Activity: 6α,9α-Difluoroprednisolone 17,21-diacetate showed superior anti-inflammatory efficacy compared to non-fluorinated analogs in rodent models, attributed to fluorine-induced metabolic resistance .
  • Stability Profiling : this compound’s role in RP-HPLC underscores its stability under analytical conditions, though exact degradation kinetics are unstudied .

Data Gaps

  • Physical properties (melting point, solubility) of this compound remain undocumented, limiting formulation studies .
  • Comparative bioavailability studies between diacetate esters are lacking, hindering structure-activity relationship (SAR) optimizations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Meprednisone 17,21-Diacetate, and what key reaction conditions must be controlled?

  • This compound is synthesized via acetylation of the parent steroid at the 17- and 21-hydroxyl groups. A common method involves reacting prednisolone derivatives with acetic anhydride under anhydrous conditions, often in the presence of pyridine as a catalyst. For example, the synthesis of analogous steroids (e.g., Triamcinolone Diacetate) involves refluxing the precursor in acetic anhydride and pyridine at 60–80°C for 6–12 hours, followed by crystallization from acetone/hexane mixtures . Key parameters include temperature control to avoid over-acetylation and purification via column chromatography (silica gel, ethyl acetate/isooctane) to isolate the diacetate .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 240–254 nm) are used to quantify purity, as demonstrated for similar glucocorticoids .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode ([M+H]+) provides molecular weight confirmation. For example, Prednisone 17,21-Diacetate shows an [M+H]+ peak at m/z 443.2 .
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming acetyl group positions. The 17- and 21-acetate protons typically resonate at δ 2.0–2.1 ppm, while carbonyl carbons appear at δ 170–175 ppm .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

  • Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity (>98%), residual solvents (<0.1% acetic anhydride), and crystallinity.
  • Monitor reaction progress via in-line FTIR to track acetyl group incorporation .
  • Use standardized crystallization protocols (e.g., slow cooling in acetone/hexane) to ensure consistent polymorphic forms .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the glucocorticoid receptor (GR) binding affinity of this compound?

  • In vitro assays : Use GR-transfected HEK293 cells with luciferase reporters to measure transcriptional activation. Include positive controls (e.g., Dexamethasone) and negative controls (vehicle-only).
  • Dose-response curves : Test concentrations from 10 nM to 10 µM to calculate EC50 values. Account for potential metabolite interference (e.g., hydrolysis to Meprednisone) by including esterase inhibitors in buffers .
  • Statistical rigor : Power analysis (α = 0.05, β = 0.2) to determine sample size; use ANOVA with post-hoc Tukey tests for group comparisons .

Q. How can researchers resolve contradictions in reported anti-inflammatory potency data for this compound analogs?

  • Meta-analysis framework :

Systematically compile data from preclinical studies (e.g., carrageenan-induced edema models) and normalize potency metrics to a common standard (e.g., % inhibition vs. Dexamethasone).

Stratify studies by variables like animal species (rat vs. mouse), administration route (topical vs. systemic), and formulation (ointment vs. solution) .

Use multivariate regression to identify confounding factors (e.g., esterase activity in skin affecting hydrolysis rates) .

Q. What strategies optimize the stability of this compound in topical formulations?

  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via HPLC. Common degradation pathways include hydrolysis (pH-dependent) and oxidation .
  • Excipient screening : Use antioxidants (e.g., BHT) and non-aqueous bases (e.g., petrolatum) to minimize hydrolysis. Microencapsulation with cellulose acetate phthalate can enhance shelf life .

Q. How can advanced spectral techniques elucidate the conformational dynamics of this compound in solution?

  • Rotational Echo Double Resonance (REDOR) NMR : Probes 13C-19F dipolar couplings to assess fluorine-induced steric effects on the diacetate groups .
  • Molecular Dynamics (MD) Simulations : Parameterize force fields using crystallographic data (e.g., CCDC entries) to model solvent interactions and predict solubility profiles .

Methodological Resources

  • Synthetic Protocols : Refer to Pharmaceutical Substances Syntheses Patents Applications for step-by-step acetylation guidelines .
  • Analytical Standards : Cross-validate methods using reference materials from Steroid Analytical Reference Standards and Drug Impurities (e.g., Dexamethasone 17,21-Diacetate, CAS 3949-26-6) .
  • Data Reporting : Follow Exploration of Endocrine and Metabolic Diseases guidelines for statistical reporting and clinical relevance .

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